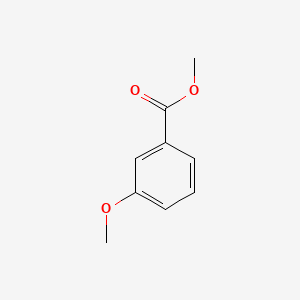

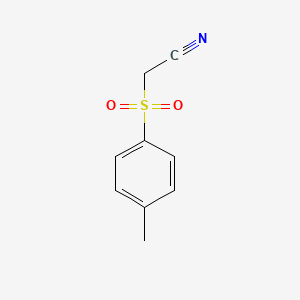

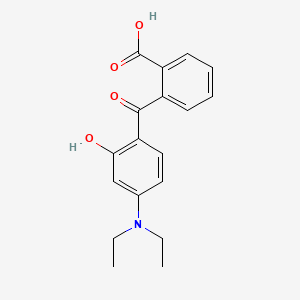

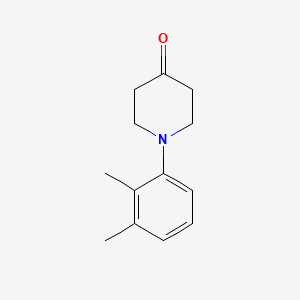

2-Fluoro-6-phenoxybenzaldehyde

Vue d'ensemble

Description

2-Fluoro-6-phenoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss related fluorobenzaldehydes and their properties, synthesis, and applications. Fluorobenzaldehydes are intermediates in the preparation of medicines, pesticides, spices, dyestuffs, and other fine chemicals . They are characterized by the presence of a fluorine atom attached to the benzene ring, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through various methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, reduction of ester or carboxylic acid, aldehydation of fluorobenzene, and fluorination methods . A specific synthesis method for 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 2-fluoro-6-phenoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies provide insights into the preferred conformations of such molecules and the effects of substituents like fluorine and bromine on the molecular structure.

Chemical Reactions Analysis

Fluorobenzaldehydes can undergo various chemical reactions, including Baeyer-Villiger oxidation, which has been tuned for chemoselective conversion of non-activated fluorobenzaldehydes to fluorophenols . This reaction is particularly useful for synthesizing radiopharmaceuticals. Additionally, the aldol reaction of fluorogenic aldehydes has been monitored using a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, which shows an increase in fluorescence upon reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the presence of the fluorine atom. For instance, the crystal structure of 2-fluoro-4-bromobenzaldehyde shows that it crystallizes in an orthorhombic space group with the O-trans conformation . The rotational spectra of 2-fluorobenzaldehyde have been recorded, revealing two planar rotamers and providing information on the bond length alternation in the benzene ring . These studies help in understanding the behavior of fluorobenzaldehydes in different chemical environments and their potential applications.

Applications De Recherche Scientifique

Fluorescent Probes

- Specific Scientific Field : Biomedical Research, Environmental Monitoring, and Food Safety .

- Summary of the Application : Fluorescent probes are sensitive, selective, non-toxic in detection, and thus provided a new solution in biomedical, environmental monitoring, and food safety . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

- Methods of Application or Experimental Procedures : The design of fluorescent probes involves determining the target molecule (such as proteins, nucleic acids, or small molecules), selecting the fluorescent dye (which needs to have high fluorescence intensity, good stability, and low toxicity), and introducing targeting groups to increase the affinity between the fluorescent probes and the target molecule .

- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

Proteomics Research

- Specific Scientific Field : Proteomics Research .

- Summary of the Application : Proteomics is a large-scale study of proteins, particularly their structures and functions . “2-Fluoro-6-phenoxybenzaldehyde” could be used as a biochemical in this research .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures of “2-Fluoro-6-phenoxybenzaldehyde” in proteomics research are not detailed in the available resources .

- Results or Outcomes : The specific results or outcomes obtained from the use of “2-Fluoro-6-phenoxybenzaldehyde” in proteomics research are not detailed in the available resources .

Safety And Hazards

2-Fluoro-6-phenoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Propriétés

IUPAC Name |

2-fluoro-6-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPVEMCDSSXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641029 | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-phenoxybenzaldehyde | |

CAS RN |

902836-68-4 | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)